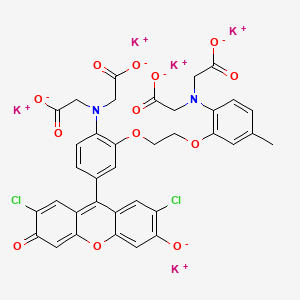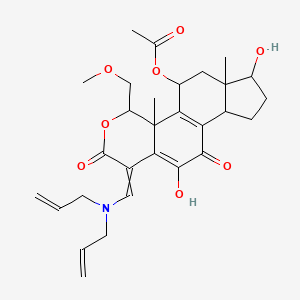
PX-866-17OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PX-866-17OH is an active metabolite of PX-866 . It is a PI3K inhibitor, which means it inhibits the phosphatidylinositol 3-kinases (PI3Ks), a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . It has selectivity for PI3Kα, PI3Kβ, PI3Kɣ, and PI3Kδ, with IC50s of 14, 57, 131, and 148 nM, respectively .
Molecular Structure Analysis
The molecular formula of PX-866-17OH is C29H37NO8 . Its molecular weight is 527.6 . The InChI code is InChI=1S/C29H37NO8/c1-7-11-30 (12-8-2)14-17-23-26 (34)25 (33)22-18-9-10-20 (32)28 (18,4)13-19 (37-16 (3)31)24 (22)29 (23,5)21 (15-36-6)38-27 (17)35/h7-8,14,18-21,32,34H,1-2,9-13,15H2,3-6H3/b17-14+/t18-,19+,20-,21+,28-,29-/m0/s1 .
Physical And Chemical Properties Analysis
PX-866-17OH is a crystalline solid . It is soluble in DMSO . The λmax values are 249, 316, 405 nm .
Scientific Research Applications
Inhibition of Phosphatidylinositol 3-Kinase (PI3K)
PX-866-17OH inhibits PI3Kα, PI3Kβ, PI3Kɣ, and PI3Kδ . The PI3K pathway is activated in many human tumors and mediates processes such as cell proliferation, survival, adhesion, and motility . Therefore, inhibitors of the PI3K protein represent a promising class of therapeutic agents .
Inhibition of Cancer Cell Motility
PX-866-17OH has been found to inhibit cancer cell motility at subnanomolar concentrations . This suggests that the antitumor activities of PX-866 stem from prolonged inhibition of the PI3K pathway and inhibition of cell motility .
Growth Inhibition in Three-Dimensional Tumor Models
PX-866-17OH has been shown to inhibit growth in three-dimensional tumor models . This suggests that the use of three-dimensional tumor models is more predictive of in vivo growth inhibition by PI3K inhibitors in cancer cell lines lacking phosphatase and tensin homologue activity or expression .
Inhibition of Akt Phosphorylation
PX-866 treatment results in a more sustained loss of Akt phosphorylation . This suggests that the increased potency of PX-866 is related to a more durable inhibition of PI3K signaling .
Use in Combination Therapies
Given its ability to inhibit the PI3K pathway and cancer cell motility, PX-866-17OH could potentially be used in combination with other therapies to enhance their effectiveness .
Safety And Hazards
PX-866-17OH is harmful if inhaled, swallowed, or absorbed through the skin . Exposure causes irritation of the skin and eyes . Ingestion may cause elevated liver enzymes (AST/ALT), fatigue, diarrhea, nausea, vomiting, anorexia (decreased appetite) and lymphopenia (reduction of a certain type of white blood cells) .
Future Directions
properties
IUPAC Name |
[6-[[bis(prop-2-enyl)amino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO8/c1-7-11-30(12-8-2)14-17-23-26(34)25(33)22-18-9-10-20(32)28(18,4)13-19(37-16(3)31)24(22)29(23,5)21(15-36-6)38-27(17)35/h7-8,14,18-21,32,34H,1-2,9-13,15H2,3-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKVQJOXRFVEDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C(=CN(CC=C)CC=C)C4=C(C3=O)O)COC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 73309142 | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

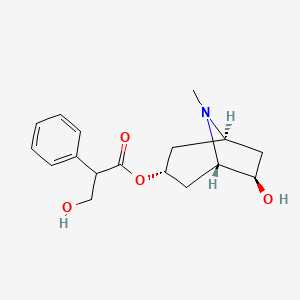
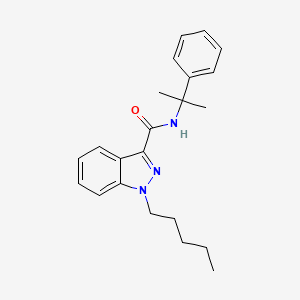
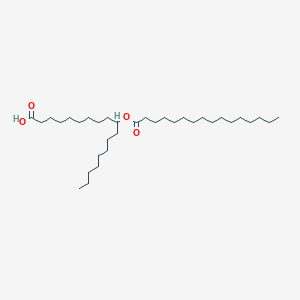
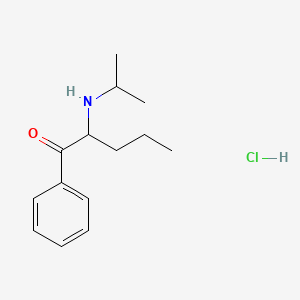
![1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one](/img/structure/B593684.png)
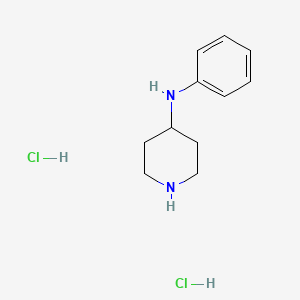
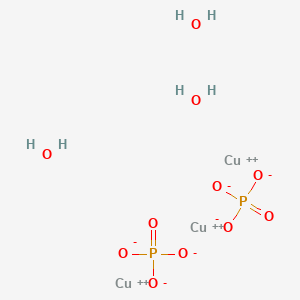

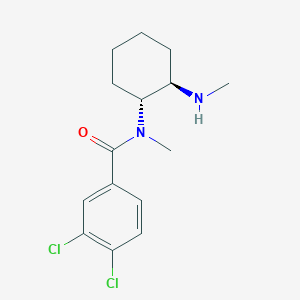
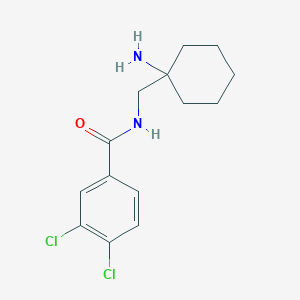
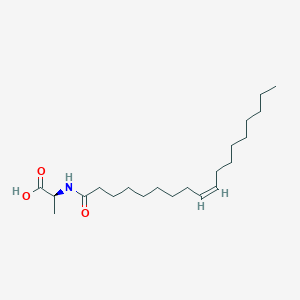
![Acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B593704.png)
